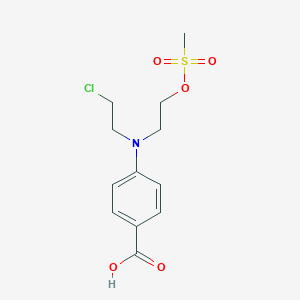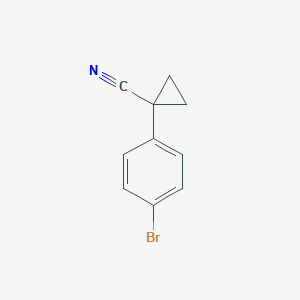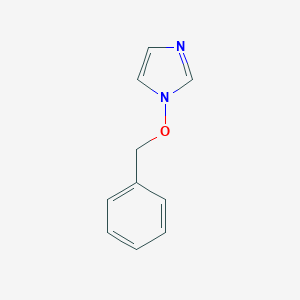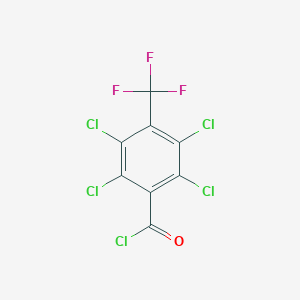
1-(p-tolyl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-tolyl)-1H-quinolin-2-one is a chemical compound that belongs to the class of quinoline derivatives. It is also known as PTQ and has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of PTQ is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. PTQ has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
PTQ has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PTQ has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, PTQ has been shown to reduce the expression of beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTQ is a versatile compound that can be easily synthesized in the laboratory. It has been extensively studied for its various biological activities, making it a useful tool for researchers. However, PTQ has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, PTQ can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PTQ. One area of interest is the development of PTQ derivatives with improved solubility and bioavailability. Another area of interest is the investigation of PTQ's potential use in the treatment of neurodegenerative disorders. PTQ's anti-inflammatory and anti-oxidant activities make it a promising candidate for the treatment of these diseases. Finally, the development of PTQ-based therapeutics for the treatment of cancer is another area of interest. PTQ's ability to induce apoptosis in cancer cells makes it a potential candidate for the development of novel anti-cancer drugs.
Conclusion:
In conclusion, PTQ is a unique chemical compound that has been extensively studied for its various biological activities. Its anti-inflammatory, anti-tumor, and anti-oxidant activities make it a promising candidate for the development of novel therapeutics for the treatment of various diseases. PTQ's versatility and ease of synthesis make it a useful tool for researchers. However, its limitations, such as poor solubility and toxicity at high concentrations, need to be taken into consideration when designing experiments. Future research on PTQ and its derivatives will undoubtedly lead to the development of new and exciting therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of PTQ involves the reaction of 2-hydroxy-1-tolyl-1H-quinolin-4-one with tosyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PTQ has been extensively used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. PTQ has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
117727-00-1 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)quinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-12-6-9-14(10-7-12)17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3 |
Clave InChI |
BWLDXWQJXXYBQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32 |
Sinónimos |
2(1H)-Quinolinone,1-(4-methylphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)






![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)




